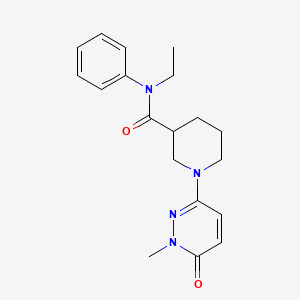

N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-(1-methyl-6-oxopyridazin-3-yl)-N-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-3-23(16-9-5-4-6-10-16)19(25)15-8-7-13-22(14-15)17-11-12-18(24)21(2)20-17/h4-6,9-12,15H,3,7-8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCONYMASXMAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C22H31N5O

- Molecular Weight : 393.53 g/mol

The structure features a piperidine ring, a pyridazinone moiety, and an ethyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a broad spectrum of activity .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has been shown to inhibit tumor growth in several cancer models. For instance, one study reported that derivatives targeting the Wnt/β-catenin signaling pathway demonstrated promising antitumor efficacy . The inhibition of β-catenin/BCL9 interactions by small molecules presents a novel strategy for cancer treatment.

Sigma Receptor Affinity

The compound's interaction with sigma receptors has been explored, revealing its potential as a sigma ligand. Sigma receptors are implicated in various neurological processes and may influence pain modulation and neuroprotection . The affinity for sigma receptors suggests that this compound could be beneficial in treating neurodegenerative diseases or pain-related disorders.

Analgesic and Anti-inflammatory Effects

Similar compounds have been documented to exhibit analgesic and anti-inflammatory effects. The structural characteristics of this compound may contribute to these properties, making it a candidate for further investigation in pain management therapies .

Study on Anticancer Activity

A recent study focused on a class of compounds similar to this compound. It reported significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating strong potency at low concentrations. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Study on Sigma Receptor Binding

Another investigation assessed the binding affinity of related compounds at sigma receptors. The results indicated that modifications to the piperidine ring enhanced selectivity for sigma 1 over other receptor types, suggesting that structural optimization could lead to more effective therapeutic agents targeting these pathways .

Data Summary

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound is as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased cAMP levels, resulting in reduced inflammation and immune responses . This mechanism is particularly beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide exhibit antimicrobial properties. For instance, related compounds demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The ability to target specific cancer cell lines could position this compound as a candidate for further development in oncology.

Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with various biological targets. These studies reveal strong binding affinities to PDE4 and other relevant enzymes, indicating the compound’s potential efficacy as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the piperidine or pyridazine moieties can significantly influence the compound's potency against targeted enzymes and receptors . Understanding these relationships is crucial for optimizing the compound for therapeutic use.

Laboratory Studies

In laboratory settings, compounds with structural similarities have been tested for their antimicrobial effects using agar well diffusion methods. Results indicated varying degrees of effectiveness against cultured pathogens, providing a basis for further exploration into the antimicrobial capabilities of N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)-N-phenyipiperidine -3-carboxamide .

Q & A

Q. What are the recommended synthetic routes for N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with commercially available precursors such as substituted pyridazinones and piperidine derivatives. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazinone core to the piperidine-carboxamide moiety .

- N-alkylation : Introduce the ethyl and phenyl groups via nucleophilic substitution under inert conditions (e.g., NaH/DMF) .

Optimization strategies: - Monitor reaction progress with TLC or HPLC to identify intermediates .

- Adjust solvent polarity (e.g., DMF to THF) and temperature (60–80°C) to minimize side reactions .

- Purify via column chromatography (silica gel, gradient elution) and confirm purity with LC-MS .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Structural validation requires:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dihydropyridazinone protons at δ 6.5–7.0 ppm, piperidine carbons at ~50–60 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) .

- HPLC : Purity >95% using C18 columns and UV detection at 254 nm .

Note: X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., dihydropyridazinones as enzyme inhibitors):

- Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (IC50 determination) .

- Cellular toxicity : MTT assays in HEK293 or HepG2 cells to assess cytotoxicity (EC50) .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to targets like kinases:

- Prepare ligand structures with Gaussian (DFT optimization, B3LYP/6-31G*) .

- Validate docking poses with MD simulations (GROMACS) to assess stability .

Limitations: - Accuracy depends on force fields and solvation models.

- Experimental validation (e.g., X-ray co-crystallography) is critical to resolve false positives .

Q. How can researchers resolve contradictions in biological assay data across different experimental setups?

- Methodological Answer : Address discrepancies via:

- Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-certified) and buffer conditions .

- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, incubation time) causing variability .

- Orthogonal assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) to confirm binding kinetics .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Improve ADME profiles through:

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity while maintaining potency (CLOGP <3) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Prodrug design : Mask labile groups (e.g., esterification) to enhance oral bioavailability .

Q. How can advanced spectroscopic techniques elucidate the compound’s degradation pathways under stress conditions?

- Methodological Answer : Perform forced degradation studies :

- Acid/Base Hydrolysis : Use 0.1M HCl/NaOH at 60°C, monitor via LC-MS to identify hydrolyzed fragments (e.g., cleavage of the carboxamide bond) .

- Photodegradation : Expose to UV light (ICH Q1B guidelines) and analyze by NMR for radical-mediated rearrangements .

- Oxidative Stress : Treat with H2O2 and characterize quinone-like byproducts via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.